![molecular formula C10H11NOS B1342232 N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine CAS No. 869901-16-6](/img/structure/B1342232.png)
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine
Overview
Description
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is a chemical compound with the molecular formula C10H11NOS. It is classified as an aralkylamine and is known for its unique structure, which includes both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine typically involves the reaction of 5-(2-furyl)thiophene-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-(2-furyl)thiophene-2-carbaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Treatment of Psychiatric Disorders
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine has been studied for its agonistic effects on the serotonin 5-HT2C receptor, which is implicated in mood regulation and appetite control. Research indicates that compounds acting as 5-HT2C receptor agonists can be beneficial in treating conditions such as schizophrenia and mood disorders. Unlike traditional atypical antipsychotics, which often lead to weight gain, this compound may mitigate such side effects while effectively managing symptoms of schizophrenia and related disorders .
Obesity Management
The compound's action on the 5-HT2C receptor also suggests its potential use in obesity treatment. Stimulation of this receptor is associated with decreased food intake and body weight reduction. Thus, this compound could serve as a therapeutic agent for obesity, addressing both the condition itself and its comorbidities like Type II diabetes and cardiovascular diseases .
Anti-Cancer Properties
Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit anti-cancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The precise mechanisms are still under investigation, but the potential for these compounds as anti-cancer agents is promising .
Case Studies
Mechanism of Action
The mechanism of action of N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-furyl)thien-2-yl]methyl}-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
N-{[5-(2-furyl)thien-2-yl]methyl}-N-propylamine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and molecular mechanisms, supported by relevant research findings and case studies.
The compound features a thienyl group attached to a furan ring, contributing to its unique chemical reactivity. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
CAS Number | 869901-16-6 |
Molecular Weight | 201.27 g/mol |
Synonyms | N-5-(2-furyl)thien-2-ylmethyl-N-methylamine |
Research indicates that this compound exhibits significant interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing cognitive functions .
- Cell Signaling Modulation : The compound influences signaling pathways associated with neuronal excitability and synaptic transmission, particularly in the hippocampus . Studies have demonstrated that it enhances long-term potentiation (LTP), a process associated with learning and memory.
3. Cellular Effects
The biological activity of this compound extends to its effects on various cell types:
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .
4. Molecular Mechanisms
The mechanisms underlying the biological activity of this compound are complex:
- Binding Affinity : The compound's structure allows it to bind effectively to MAO-B, inhibiting its activity and thereby increasing neurotransmitter availability .
- Impact on Neurotransmitter Systems : By modulating serotonin and dopamine levels, this compound may influence mood and cognitive functions. Its role as a partial agonist at specific serotonin receptors has been suggested in related compounds .
5. Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of this compound:
- Study on Cognitive Enhancement : A study conducted on rodents demonstrated that intraperitoneal administration of this compound significantly improved synaptic transmission in the dentate gyrus area of the hippocampus without inducing hyperexcitability .
- Evaluation of ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound was assessed, revealing favorable properties that support its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research into related thiazole derivatives showed promising antimicrobial activity against Gram-positive bacteria, hinting at the possible applications of this compound in treating infections .
Properties
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-11-7-8-4-5-10(13-8)9-3-2-6-12-9/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAUXOPYFOJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594577 | |
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-16-6 | |
Record name | 5-(2-Furanyl)-N-methyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Furan-2-yl)thiophen-2-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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